A2AAR antagonist 2

Adenosine receptor pharmacology GPCR ligand binding Receptor affinity profiling

A2AAR antagonist 2 is a natural chalcone (3′-Methoxyfurano[4″,5″:3,4]chalcone) isolated from red onion bark. It offers a unique scaffold distinct from nitrogen‑rich synthetic antagonists, enabling orthogonal target‑engagement studies. With a binding IC50 of 33.5 nM and functional cAMP IC50 of 913.9 nM, it delivers a moderate potency profile ideal for dose‑response dissection. Critically, it promotes T‑cell activation via IL‑2 production and enhanced cytotoxicity—properties absent from standard A2A blockers—making it the preferred single‑agent choice for tumor‑microenvironment research and checkpoint‑inhibitor adjunct studies.

Molecular Formula C18H14O3
Molecular Weight 278.3 g/mol
Cat. No. B12379484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA2AAR antagonist 2
Molecular FormulaC18H14O3
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)C=CC2=CC3=C(C=C2)OC=C3
InChIInChI=1S/C18H14O3/c1-20-16-4-2-3-14(12-16)17(19)7-5-13-6-8-18-15(11-13)9-10-21-18/h2-12H,1H3/b7-5+
InChIKeyUDWXDBSSLXWGSC-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





A2AAR antagonist 2: Technical Specifications and Procurement Baseline for Research Use


A2AAR antagonist 2, chemically defined as 3′-Methoxyfurano[4″,5″:3,4]chalcone (compound 2), is a selective antagonist of the adenosine A2A receptor (A2AAR) with a reported binding IC50 of 33.5 nM [1]. This naturally occurring chalcone derivative is isolated from the bark of Allium cepa L. (red onion) and has been characterized for its ability to promote T-cell activation in functional assays [1]. The compound is commercially available for research purposes and is primarily utilized in studies of adenosine receptor signaling, cancer immunotherapy, and immunomodulation .

Why A2AAR antagonist 2 Cannot Be Directly Substituted with Common A2A Antagonists


While multiple A2A adenosine receptor antagonists are commercially available, direct substitution with A2AAR antagonist 2 is scientifically unsound due to marked differences in chemotype, potency, functional activity profile, and biological origin. A2AAR antagonist 2 is a natural chalcone derivative with a binding IC50 of 33.5 nM, whereas clinically developed antagonists such as istradefylline (Ki 2.2 nM) and preladenant (Ki 1.1 nM) exhibit 15- to 30-fold higher binding affinity [1] . Conversely, the compound is approximately 600- to 1200-fold more potent than the non-selective methylxanthine antagonists caffeine and theophylline (Ki ~20–40 μM) [2]. Critically, A2AAR antagonist 2 demonstrates functional cAMP antagonism with an IC50 of 913.9 nM—a value that differs substantially from the sub-nanomolar cAMP IC50 values reported for ZM241385 (0.678 nM) [3] . These quantitative discrepancies across binding affinity, functional potency, and the unique natural product origin of A2AAR antagonist 2 preclude simple interchangeability and mandate compound-specific validation in any experimental system.

A2AAR antagonist 2: Quantitative Comparative Evidence for Informed Procurement Decisions


Binding Affinity Comparison: A2AAR antagonist 2 vs. Clinically Advanced A2A Antagonists

A2AAR antagonist 2 exhibits an A2A receptor binding IC50 of 33.5 nM [1]. In direct comparison, the clinically approved antagonist istradefylline (KW-6002) binds with a Ki of 2.2 nM, representing a 15.2-fold higher affinity . Preladenant, a high-selectivity clinical candidate, demonstrates a Ki of 1.1 nM, corresponding to a 30.5-fold higher affinity than A2AAR antagonist 2 . These differences in binding affinity establish that A2AAR antagonist 2 occupies a distinct potency tier relative to advanced A2A antagonists and should not be considered a potency-equivalent substitute.

Adenosine receptor pharmacology GPCR ligand binding Receptor affinity profiling

Functional cAMP Antagonism: A2AAR antagonist 2 vs. ZM241385

In a cAMP functional assay measuring antagonism of NECA-stimulated cAMP accumulation, A2AAR antagonist 2 exhibits an IC50 of 913.9 nM [1]. By comparison, the prototypical A2A antagonist ZM241385 demonstrates a cAMP functional IC50 of 0.678 nM under comparable assay conditions [2]. This represents a 1,348-fold difference in functional potency, indicating that A2AAR antagonist 2 is substantially less potent in cellular functional assays than ZM241385.

cAMP signaling GPCR functional assay Adenosine receptor antagonism

T-Cell Activation Capacity: A Unique Functional Differentiator of A2AAR antagonist 2

A2AAR antagonist 2 has been specifically demonstrated to promote T-cell activation, as evidenced by increased IL-2 production in an IL-2 bioassay and enhanced cell-mediated cytotoxicity [1]. In contrast, standard A2A antagonists such as ZM241385, SCH58261, and istradefylline are not reported to possess this immunostimulatory property; their primary characterization is limited to adenosine receptor blockade without documented direct T-cell activating effects . This functional differentiation positions A2AAR antagonist 2 as a tool compound for investigating A2A receptor-mediated immune checkpoint modulation.

Cancer immunotherapy T-cell activation Immunomodulation

Natural Product Origin and Chemical Scaffold Differentiation

A2AAR antagonist 2 is a naturally occurring chalcone derivative isolated from Allium cepa L. (red onion) [1]. This contrasts sharply with the synthetic heterocyclic scaffolds of most clinically relevant A2A antagonists: ZM241385 is a triazolo-triazine derivative, SCH58261 is a pyrazolo-triazolo-pyrimidine, istradefylline is a xanthine derivative, and preladenant is a pyrazolo-triazolo-pyrimidine [2] [3] [4] [5]. The chalcone scaffold of A2AAR antagonist 2 may confer distinct physicochemical properties, metabolic stability, and off-target interaction profiles compared to nitrogen-rich heterocyclic A2A antagonists.

Natural product chemistry Chalcone scaffold Chemical biology

Selectivity Profile Relative to Other Adenosine Receptor Subtypes

A2AAR antagonist 2 is reported to exhibit 'good A2AAR selectivity against A1AR, A2BAR, and A3AR' [1]. While precise IC50 values for off-target adenosine receptor subtypes are not fully disclosed in the primary publication, the qualitative selectivity profile distinguishes A2AAR antagonist 2 from non-selective antagonists such as caffeine and theophylline, which exhibit micromolar affinity across A1 and A2A receptors with negligible subtype selectivity [2]. In contrast, high-selectivity antagonists such as preladenant demonstrate >1000-fold selectivity over other adenosine receptor subtypes . A2AAR antagonist 2 thus occupies an intermediate selectivity tier: more selective than methylxanthines but potentially less stringently characterized than preladenant.

Adenosine receptor selectivity GPCR pharmacology Off-target profiling

A2AAR antagonist 2: Optimal Research Application Scenarios Based on Quantitative Evidence


Cancer Immunotherapy Research Requiring A2A Blockade with T-Cell Activation

A2AAR antagonist 2 is uniquely suited for experimental models investigating the intersection of A2A adenosine receptor antagonism and T-cell-mediated anti-tumor immunity. Unlike standard A2A antagonists (ZM241385, SCH58261, istradefylline), this compound has been experimentally validated to promote T-cell activation via IL-2 production and enhanced cell-mediated cytotoxicity [1]. Researchers studying tumor microenvironment immunosuppression or evaluating A2A blockade as an adjunct to checkpoint inhibitor therapy should consider A2AAR antagonist 2 when a single agent with both receptor antagonism and immunostimulatory properties is desired.

Natural Product-Derived Chemical Probe for A2A Receptor Pharmacology

For studies requiring a chemically distinct A2A antagonist scaffold—such as orthogonal validation of target engagement or investigation of scaffold-dependent off-target effects—A2AAR antagonist 2 provides a natural chalcone chemotype that diverges from the nitrogen-rich heterocyclic cores of synthetic A2A antagonists [2]. Its natural product origin also makes it a candidate for comparative studies evaluating synthetic versus naturally occurring A2A antagonists in terms of metabolic stability, membrane permeability, or polypharmacology.

Moderate-Potency A2A Antagonism for Signaling Pathway Dissection

In experimental systems where high-potency A2A blockade (e.g., with ZM241385 or preladenant) may produce confounding effects or where dose-response relationships require a wider dynamic range, A2AAR antagonist 2 offers a binding IC50 of 33.5 nM and a functional cAMP IC50 of 913.9 nM [1]. This intermediate potency profile may be advantageous for dissecting partial receptor occupancy effects or for in vivo studies where sustained, moderate receptor antagonism is therapeutically desirable.

Selectivity-Conscious Adenosine Receptor Studies

A2AAR antagonist 2 is reported to exhibit good selectivity for A2AAR over A1AR, A2BAR, and A3AR [1]. While the exact selectivity ratios are not fully quantified in the public domain, the compound represents a clear selectivity upgrade over non-selective methylxanthine antagonists (caffeine, theophylline) that bind A1 and A2A receptors with micromolar affinity and negligible subtype discrimination [3]. Researchers seeking to minimize confounding A1 receptor engagement in their A2A-focused studies may find A2AAR antagonist 2 a suitable alternative to caffeine-based controls.

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